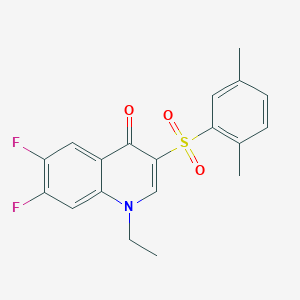

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one

Description

This compound, with the systematic name 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one (CAS: 899348-49-3), is a fluorinated 1,4-dihydroquinolin-4-one derivative substituted with a 2,5-dimethylbenzenesulfonyl group at the 3-position and an ethyl group at the 1-position. The 6,7-difluoro substitution on the quinoline core enhances its electronegativity and may influence binding interactions in biological systems . It is commercially available for research purposes under identifiers such as ZINC4317871, HTS003953, and STL133359, indicating its use in high-throughput screening and medicinal chemistry studies .

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO3S/c1-4-22-10-18(19(23)13-8-14(20)15(21)9-16(13)22)26(24,25)17-7-11(2)5-6-12(17)3/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHHVFMCCCHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the ethyl substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, leading to diverse chemical structures.

Scientific Research Applications

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Its antibacterial properties make it a candidate for studying the mechanisms of bacterial resistance and developing new antibiotics.

Medicine: The compound’s potential therapeutic effects are explored in the treatment of bacterial infections and other diseases.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound’s difluoroquinoline core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Research Implications

- Structural Insights: The ethyl and difluoro substitutions distinguish this compound from pentyl-substituted, non-fluorinated analogs, offering a template for tuning pharmacokinetics.

- Biological Potential: While cytotoxic data for the target compound are lacking, structural parallels to active sulfonamides and fluorinated motifs suggest utility in antimicrobial or anticancer research.

Biological Activity

3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one |

| Molecular Formula | C19H21F2N3O3S |

| Molecular Weight | 377.41 g/mol |

| CAS Number | 1326901-60-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Neurotransmitter Modulation : The compound modulates neurotransmitter receptors, influencing signal transduction pathways in neurons.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related quinoline derivatives demonstrated effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis highlighted that modifications in the sulfonyl and fluorine groups enhanced antimicrobial potency.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways. A notable case study involved the evaluation of a similar quinoline derivative which showed a dose-dependent response in inhibiting cancer cell proliferation.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may enhance dopaminergic and serotonergic signaling pathways, which could be beneficial in conditions like depression and Parkinson's disease.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of several quinoline derivatives including this compound. Results indicated significant inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10–20 µg/mL.

-

Cytotoxicity Against Cancer Cells :

- In a study published in Journal of Medicinal Chemistry, derivatives were tested against MCF-7 breast cancer cells. The IC50 values ranged from 5–15 µM, indicating promising anticancer activity.

-

Neuropharmacological Impact :

- Research published in Neuropharmacology assessed the effects of this compound on rat models with induced Parkinsonian symptoms. The results showed significant improvement in motor function and increased levels of dopamine in the striatum.

Q & A

Q. Q1: What are the optimal synthetic routes for 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one, and how can reaction conditions be systematically optimized?

Answer: The synthesis of quinolin-4-one derivatives typically involves multi-step reactions, including sulfonylation, cyclization, and fluorination. Key steps include:

- Microwave-assisted synthesis (e.g., 360 W for 5 minutes) to accelerate cyclization, as demonstrated in analogous quinoline derivatives .

- Use of catalysts like InCl₃ (20 mol%) to improve yields (e.g., 63% in related compounds) .

- Solvent optimization (e.g., CH₂Cl₂/di-isopropylether for crystallization) to enhance purity .

Methodological Tip: Employ a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading) and quantify their impact on yield and purity.

Q. Q2: How can researchers ensure structural fidelity during synthesis, particularly for the sulfonyl and difluoro substituents?

Answer:

- X-ray crystallography is definitive for confirming stereochemistry and substituent positions, as shown in structurally similar quinolin-4-one derivatives .

- Complementary techniques:

- ¹H/¹³C NMR to verify proton environments and electronic effects of fluorine atoms.

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Data Contradiction Tip: If spectral data conflicts with crystallographic results, re-examine reaction intermediates for regioisomeric byproducts .

Q. Q3: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how can they be measured?

Answer:

- Solubility: Test in DMSO/PBS mixtures via nephelometry; fluorinated quinolinones often exhibit poor aqueous solubility, requiring co-solvents .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .

Key Parameter: LogP values (calculated via HPLC) predict membrane permeability for cellular uptake studies .

Advanced Research Questions

Q. Q4: How can the catalytic mechanism of sulfonylation in this compound be elucidated, and what computational tools are suitable?

Answer:

- Density Functional Theory (DFT): Model the transition state of sulfonylation using Gaussian or ORCA software to identify rate-limiting steps.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to infer mechanistic pathways .

Case Study: In analogous systems, InCl₃ was shown to stabilize sulfonate intermediates via Lewis acid-base interactions .

Q. Q5: What strategies resolve contradictions between in vitro bioactivity data and in vivo efficacy for this compound?

Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain bioavailability gaps .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may alter efficacy .

Example: Fluorinated analogs often show reduced CYP450-mediated metabolism, extending half-life .

Q. Q6: How can environmental fate studies (e.g., biodegradation, ecotoxicity) be designed for this compound?

Answer:

- OECD Guidelines 301/307: Perform aerobic biodegradation tests in soil/water systems, tracking residual concentrations via LC-UV .

- Ecotoxicology: Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (EC₅₀ values) .

Critical Factor: The sulfonyl group may resist hydrolysis, necessitating long-term persistence studies .

Q. Q7: What experimental frameworks validate synergistic effects when this compound is used in combination therapies?

Answer:

- Isobolographic Analysis: Quantify synergy/additivity/antagonism by comparing experimental vs. theoretical dose-response curves .

- Mechanistic Studies: Use RNA-seq or proteomics to identify pathways modulated by the compound alone vs. in combination .

Caution: Synergy may arise from off-target interactions; validate via CRISPR-mediated gene knockout .

Q. Q8: How can researchers address discrepancies in crystallographic vs. spectroscopic data for polymorphic forms?

Answer:

- Variable-Temperature XRD: Capture phase transitions or conformational flexibility in solid-state structures .

- Solid-State NMR: Resolve ambiguities in hydrogen bonding or π-π stacking interactions inferred from XRD .

Case Example: Centroid-to-centroid distances (e.g., 3.94 Å in related quinolinones) indicate π-stacking stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.